Z-Phe-cit-amc
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-cit-amc involves the conjugation of 7-amino-4-methylcoumarin with L-phenylalanine and L-citrulline. The process typically starts with the protection of the amino groups of L-phenylalanine and L-citrulline using carbobenzyloxy (Z) groups. The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the deprotection of the Z groups to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Z-Phe-cit-amc primarily undergoes hydrolysis reactions catalyzed by cysteine proteases. The hydrolysis of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin, which can be measured to assess enzyme activity .
Common Reagents and Conditions
Reagents: Cysteine proteases (e.g., cathepsin B, papain, ficin, bromelain)
Conditions: The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which is fluorescent and can be easily detected using spectroscopic methods .
Scientific Research Applications
Z-Phe-cit-amc is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity of cysteine proteases, which are involved in protein degradation and processing.
Medicine: this compound is employed in diagnostic assays to detect abnormal protease activity, which can be indicative of diseases such as cancer and neurodeg
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c1-21-17-29(39)45-28-19-24(14-15-25(21)28)36-30(40)26(13-8-16-35-32(34)42)37-31(41)27(18-22-9-4-2-5-10-22)38-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEOJGPMXYDCQT-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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